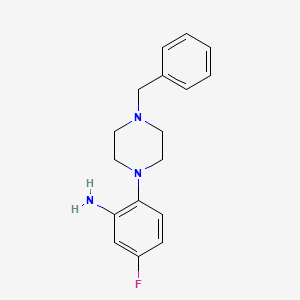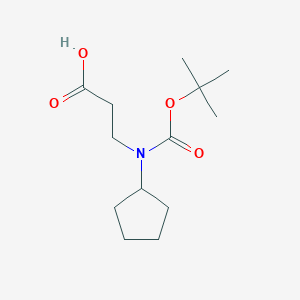
N-Boc-3-cyclopentylamino-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-3-cyclopentylamino-propionic acid, also known as N-tert-butoxycarbonyl-3-cyclopentylamino-propionic acid, is a synthetic organic compound used in various scientific research applications. It is a cyclic amide with a molecular formula of C11H19NO4 and a molecular weight of 227.27 g/mol. The compound is an intermediate in the synthesis of several important drugs, including the anti-inflammatory drug celecoxib, the anticonvulsant pregabalin, and the anticoagulant warfarin. This compound is also used in the synthesis of a variety of other compounds, such as peptides, peptidomimetics, and small molecules.
Scientific Research Applications
N-Boc Protection and Peptide Synthesis
N-Boc-3-cyclopentylamino-propionic acid is widely used in the synthesis and protection of amino acids and peptides. The N-Boc group serves as a protective group for amines, allowing for selective reactions to occur elsewhere in the molecule without affecting the amine functionality. This characteristic is particularly useful in peptide synthesis, where the N-Boc group can protect the amine group of one amino acid while the carboxyl group reacts with the amine group of another amino acid, facilitating the formation of peptide bonds.
N-Boc Protection Efficiency : The N-Boc group is favored due to its stability and resistance to racemization during peptide synthesis. It can be cleaved under mild conditions, making it an ideal protecting group for sensitive amino acids and peptides (Heydari et al., 2007).
Synthesis of Modified Peptides : N-Boc-protected amino acids are used as intermediates for synthesizing modified peptides and biologically active heterocyclic derivatives, demonstrating the versatility of the N-Boc group in enabling the synthesis of complex molecules (Baburaj & Thambidurai, 2012).
Catalytic Applications
In addition to its use in peptide synthesis, this compound and related compounds have been explored for their catalytic applications:
Photocatalysis : Some studies focus on the modification and application of materials for photocatalytic purposes, indicating the broader applicability of N-Boc related chemistry in fields such as environmental science and material engineering (Ni et al., 2016).
Sensing Applications : Boronic acids, related to the chemistry of compounds like this compound, are utilized in various sensing applications due to their ability to interact with diols and strong Lewis bases. This interaction has led to the development of sensors for detecting carbohydrates and other biologically active substances (Lacina, Skládal, & James, 2014).
Safety and Hazards
Properties
IUPAC Name |
3-[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(9-8-11(15)16)10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWOCVWWQJRBKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590453 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-cyclopentyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917202-01-8 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-cyclopentyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)

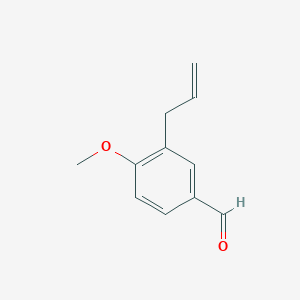
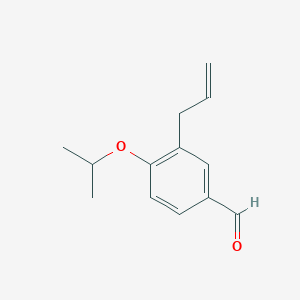
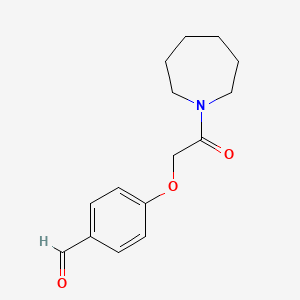

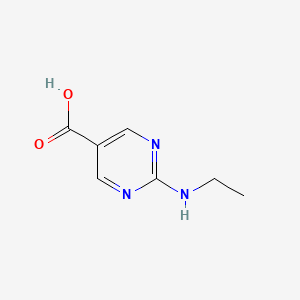

![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)



